1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine
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Description
1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine, commonly known as PTY, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives that possess a wide range of biological activities. PTY has been studied for its effects on the central nervous system, and its potential use as an analgesic and anti-inflammatory agent.
Scientific Research Applications
L-Type Calcium Channel Blocker Research
1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine has been explored in cardiovascular research, particularly as a blocker of L-type calcium channels. This compound, in its various forms, demonstrates significant differences in enantiomers regarding cardiac stereoselectivity and vascular stereospecificity, based on studies involving stereoselective behavior and molecular modeling (Carosati et al., 2009).
HIV-1 Replication Inhibitors
A class of compounds including 1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine has been identified as potent inhibitors of HIV-1 replication. These compounds emerged as viable lead compounds in the pursuit of new treatments for HIV (Junwon Kim et al., 2014).
Asymmetric Michael Addition Catalyst
This compound, particularly in its (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine form, has been used as an organocatalyst for asymmetric Michael addition, achieving high yields and excellent stereoselectivity (K. Singh et al., 2013).
Antimicrobial Activity
1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine derivatives have shown promising antimicrobial activity. Novel cyclization processes have been explored to create these derivatives, which demonstrate a range of effectiveness against various microbes (M. Zareef et al., 2008).
Synthesis and Structural Analysis
The compound's synthesis, structural analysis, and chemical properties have been studied extensively. For instance, studies on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds, and the analysis of the molecular structure of related compounds, add to the understanding of its chemical characteristics (A. Smolobochkin et al., 2017).
properties
IUPAC Name |
1-(benzenesulfonyl)-2-thiophen-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,12-6-2-1-3-7-12)15-10-4-8-13(15)14-9-5-11-18-14/h1-3,5-7,9,11,13H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOXKOYGJCNBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Phenylsulfonyl)-2-(2-thienyl)pyrrolidine |
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